molecular formula C17H14ClNO4 B14243443 4-(4-Chlorophenyl)-2-(4-methoxyanilino)-4-oxobut-2-enoic acid CAS No. 406929-21-3

4-(4-Chlorophenyl)-2-(4-methoxyanilino)-4-oxobut-2-enoic acid

Cat. No.: B14243443
CAS No.: 406929-21-3
M. Wt: 331.7 g/mol
InChI Key: MIDOLXMIRSXTHE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(4-methoxyanilino)-4-oxobut-2-enoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a methoxyanilino group, and a butenoic acid moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(4-methoxyanilino)-4-oxobut-2-enoic acid typically involves the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to introduce the butenoic acid moiety. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(4-methoxyanilino)-4-oxobut-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(4-methoxyanilino)-4-oxobut-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(4-methoxyanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-3-(4-methoxyanilino)-4-oxobut-2-enoic acid
  • 4-(4-Chlorophenyl)-2-(4-methoxyanilino)-4-oxobut-2-enoic acid derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

406929-21-3

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-(4-methoxyanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C17H14ClNO4/c1-23-14-8-6-13(7-9-14)19-15(17(21)22)10-16(20)11-2-4-12(18)5-3-11/h2-10,19H,1H3,(H,21,22)

InChI Key

MIDOLXMIRSXTHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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